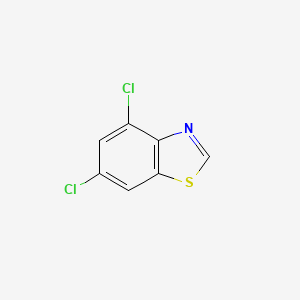

4,6-Dichlorobenzothiazole

描述

Structure

3D Structure

属性

IUPAC Name |

4,6-dichloro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NS/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZCEAIANVNPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dichlorobenzothiazole and Its Core Derivatives

Direct Synthesis Approaches for 4,6-Dichlorobenzothiazole

Direct synthetic routes to the this compound core primarily involve constructing the thiazole (B1198619) ring onto a pre-functionalized dichlorinated benzene (B151609) derivative.

Cyclization Reactions from Substituted Anilines

The most prevalent method for synthesizing the benzothiazole (B30560) ring system is the cyclization of an appropriately substituted aniline (B41778). For the target compound, 3,5-dichloroaniline (B42879) is the essential precursor.

This classic approach, often referred to as the Hugerschoff reaction, involves the reaction of an aniline with a source of thiocyanate (B1210189) followed by an oxidative cyclization step. The reaction of 3,5-dichloroaniline with a thiocyanate salt, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in the presence of an oxidizing agent like bromine (Br₂) in an acidic medium, leads to the formation of 2-amino-4,6-dichlorobenzothiazole (B98057) rjpbcs.com. The mechanism proceeds through an in situ thiocyanation of the aniline at the ortho position relative to the amino group, followed by intramolecular cyclization where the amino group attacks the thiocyanate carbon to form the thiazole ring.

To improve efficiency and reduce waste, one-pot synthetic strategies have been developed. These methods combine all reactants in a single vessel without the isolation of intermediates. A representative one-pot method involves reacting the aniline precursor (in this case, 3,5-dichloroaniline), a thiocyanate source like ammonium thiocyanate, and an oxidizing agent in a suitable solvent google.com. For example, a reported one-pot synthesis for a similar isomer, 2-amino-5,6-dichlorobenzothiazole (B1582228), utilizes 3,4-dichloroaniline, ammonium thiocyanate, and N-bromosuccinimide (NBS) as the oxidant in an ionic liquid, which acts as both the solvent and catalyst google.com. This process is conducted at elevated temperatures (80–110 °C) and offers high efficiency and simplified workup google.com. A similar strategy can be applied to the synthesis of the 4,6-dichloro isomer starting from 3,5-dichloroaniline.

Table 1: Representative One-Pot Synthesis of Dichlorinated 2-Aminobenzothiazole (B30445)

| Starting Aniline | Thiocyanate Source | Oxidant/Cyclizing Agent | Solvent/Catalyst | Product | Reference |

|---|

Halogenation and Functionalization of Benzothiazole Precursors

An alternative, though less common, approach is the direct halogenation of a benzothiazole precursor. This method is often hampered by challenges in controlling the regioselectivity of the halogenation reaction. Direct chlorination of the parent benzothiazole molecule typically leads to a mixture of chlorinated products, and achieving the specific 4,6-disubstitution pattern with high yield is difficult. Electrophilic substitution on the benzothiazole ring is influenced by the existing heteroatoms, and specific directing groups or advanced catalytic systems would be required to favor substitution at the C-4 and C-6 positions. Consequently, building the molecule from a pre-chlorinated aniline remains the more reliable and widely used synthetic strategy.

Synthesis via Phenylthiourea Intermediates

This method is a two-step variation of the thiocyanation-cyclization reaction where the intermediate arylthiourea is isolated before cyclization. This approach allows for the purification of the intermediate, which can lead to a cleaner final product.

The first step involves the synthesis of N-(3,5-dichlorophenyl)thiourea from 3,5-dichloroaniline. The second step is the oxidative cyclization of this purified thiourea (B124793). Various reagents can be employed for the cyclization step. For instance, treating N-(4-chlorophenyl)thiourea with sulfuryl chloride in chlorobenzene (B131634) has been shown to yield 2-amino-6-chlorobenzothiazole (B160215) effectively prepchem.com. Another established method involves dissolving the arylthiourea in concentrated sulfuric acid and using a catalytic amount of a bromide source, such as aqueous hydrobromic acid, to facilitate the oxidative ring closure google.com. This latter method has proven effective for a range of substituted phenylthioureas, including nitro- and methylsulfonyl-derivatives google.com.

Table 2: Reagents for Oxidative Cyclization of Arylthioureas

| Arylthiourea Precursor | Cyclizing Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| p-Chlorophenylthiourea | Sulfuryl Chloride | Chlorobenzene | 2-Amino-6-chlorobenzothiazole | prepchem.com |

| p-Chlorophenylthiourea | HBr (cat.) / H₂SO₄ | Sulfuric Acid | 2-Amino-6-chlorobenzothiazole | google.com |

Synthesis of Key this compound Derivatives

Once 2-amino-4,6-dichlorobenzothiazole is synthesized, it serves as a versatile building block for a variety of derivatives. The exocyclic 2-amino group is the primary site for functionalization.

Reactions involving the 2-amino group are common for creating diverse libraries of compounds. For example, the amino group can be acylated with various acid chlorides or anhydrides to form amide derivatives nih.gov. It can also react with aldehydes or ketones to form Schiff bases (imines), which can be further modified, such as by cyclization with mercaptoacetic acid to produce thiazolidinone derivatives rdd.edu.iq. Furthermore, the amino group can undergo reactions with isocyanates or isothiocyanates to yield urea (B33335) or thiourea derivatives, respectively. Alkylation of the amino group is also a possible transformation nih.gov. These derivatization strategies allow for the systematic modification of the molecule's properties for applications in various fields of chemistry.

Preparation of 2-Amino-4,6-Dichlorobenzothiazole

The synthesis of 2-amino-4,6-dichlorobenzothiazole is a foundational process, often serving as a starting point for more complex derivatives. A primary and widely adopted method is the oxidative cyclization of a substituted aniline with a thiocyanate salt.

A common route involves the reaction of 3,5-dichloroaniline with potassium thiocyanate (KSCN) in the presence of a halogen, typically bromine in glacial acetic acid. This reaction proceeds via an electrophilic substitution mechanism where the thiocyanate group is introduced onto the aromatic ring, followed by an intramolecular cyclization to form the thiazole ring. The process is known as the Hugerschoff synthesis. The reaction mixture is typically stirred at a low temperature during the addition of bromine and then allowed to warm, facilitating the cyclization process. The resulting 2-amino-4,6-dichlorobenzothiazole precipitates from the solution and can be isolated through filtration.

Another established method for synthesizing 2-aminobenzothiazoles involves the reaction of an aniline with copper(I) thiocyanate (CuSCN). This approach can offer advantages in terms of milder reaction conditions and improved yields for certain substrates.

| Starting Material | Reagents | Key Conditions | Product |

| 3,5-Dichloroaniline | Potassium Thiocyanate (KSCN), Bromine, Acetic Acid | Low temperature, followed by warming | 2-Amino-4,6-dichlorobenzothiazole |

| 3,5-Dichloroaniline | Copper(I) Thiocyanate (CuSCN) | Varies (often requires heating) | 2-Amino-4,6-dichlorobenzothiazole |

Synthesis of 4,6-Dichlorobenzo[d]thiazol-2(3H)-one Derivatives

The synthesis of 4,6-dichlorobenzo[d]thiazol-2(3H)-one derivatives often starts from the corresponding 2-aminobenzothiazole precursor. A key transformation is the Sandmeyer-type reaction, where the amino group of 2-amino-4,6-dichlorobenzothiazole is diazotized using sodium nitrite (B80452) in a strong acidic medium (like sulfuric acid) at low temperatures. The resulting diazonium salt is then hydrolyzed by heating, which replaces the diazonium group with a hydroxyl group, leading to the formation of the 4,6-dichlorobenzo[d]thiazol-2(3H)-one tautomer.

Alternatively, direct synthesis can be achieved by reacting 2-amino-3,5-dichlorobenzenethiol (B12314302) with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole. This method constructs the carbonyl group of the thiazolone ring directly. This approach avoids the sometimes harsh conditions of the diazotization-hydrolysis sequence.

| Precursor | Reagents | Reaction Type | Product |

| 2-Amino-4,6-dichlorobenzothiazole | 1. NaNO₂, H₂SO₄ (aq) 2. Heat | Diazotization followed by Hydrolysis | 4,6-Dichlorobenzo[d]thiazol-2(3H)-one |

| 2-Amino-3,5-dichlorobenzenethiol | Phosgene or equivalent (e.g., Triphosgene) | Cyclization/Condensation | 4,6-Dichlorobenzo[d]thiazol-2(3H)-one |

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, the synthesis of benzothiazoles has benefited from the adoption of advanced techniques that offer improvements in reaction times, yields, and environmental impact.

Microwave-Assisted Synthesis in Benzothiazole Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of benzothiazole derivatives. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities. For instance, the condensation reaction between 2-aminothiophenols and aldehydes or carboxylic acids to form benzothiazoles can be completed in a fraction of the time required by conventional heating methods. This rapid heating is attributed to the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to efficient and uniform heating.

Application of Ionic Liquids in Synthesis

Ionic liquids (ILs) are salts with low melting points that are increasingly used as green solvents in organic synthesis. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to volatile organic solvents. In benzothiazole synthesis, ionic liquids can act as both the solvent and a catalyst, facilitating reactions such as the condensation of 2-aminothiophenols with various electrophiles. For example, the synthesis of 2-substituted benzothiazoles has been efficiently carried out in acidic ionic liquids, which promote the cyclization step.

Solid-Phase Synthesis Strategies

Solid-phase synthesis offers a streamlined approach for the preparation of benzothiazole libraries, which is particularly valuable in medicinal chemistry and drug discovery. In this technique, a starting material is attached to a solid support (a polymer resin), and subsequent reactions are carried out. Excess reagents and by-products are easily removed by simple filtration and washing, simplifying the purification process. The final benzothiazole product is then cleaved from the solid support. This methodology allows for the systematic variation of substituents on the benzothiazole core, enabling the rapid generation of a diverse range of compounds for screening purposes.

Catalytic Synthetic Methodologies (e.g., Pd, Cu)

Transition metal catalysis, particularly using palladium (Pd) and copper (Cu), has provided highly efficient and versatile routes to benzothiazoles. These methods often involve carbon-sulfur (C-S) and carbon-nitrogen (C-N) bond-forming reactions. For example, palladium-catalyzed cross-coupling reactions can be used to synthesize 2-arylbenzothiazoles by coupling a 2-halobenzothiazole with an arylboronic acid (Suzuki coupling) or other organometallic reagents. Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are also widely used for constructing the benzothiazole scaffold, typically by reacting an o-halothioanilide or a related precursor. These catalytic systems often operate under mild conditions and exhibit high functional group tolerance.

| Technique | Principle | Advantages in Benzothiazole Synthesis |

| Microwave-Assisted Synthesis | Rapid, uniform heating via microwave irradiation | Reduced reaction times, increased yields, higher purity. |

| Ionic Liquids | Use of non-volatile, stable salts as solvents/catalysts | Green solvent alternative, can enhance reaction rates. |

| Solid-Phase Synthesis | Reactants are bound to a solid support for synthesis | Simplified purification, suitable for library synthesis. |

| Catalytic Methodologies | Use of transition metals (e.g., Pd, Cu) to facilitate bond formation | High efficiency, mild conditions, broad substrate scope. |

Chemical Reactivity and Derivatization Strategies of 4,6 Dichlorobenzothiazole

Nucleophilic Substitution Reactions on Halogen Centers

Nucleophilic aromatic substitution (SNAr) is a plausible but context-dependent reaction pathway for 4,6-dichlorobenzothiazole. The success of such reactions typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

The chlorine atoms at the C4 and C6 positions on the benzene (B151609) ring of this compound are subject to the principles of nucleophilic aromatic substitution. The fused thiazole (B1198619) ring acts as an electron-withdrawing group, which can activate adjacent halogen atoms for displacement by nucleophiles. Specifically, the C4 position is ortho and the C6 position is para to the electron-withdrawing heterocyclic system. This positioning is crucial for stabilizing the anionic intermediate necessary for the SNAr mechanism to proceed. libretexts.orgyoutube.com Consequently, these chlorine atoms are expected to be susceptible to substitution by strong nucleophiles, particularly under conditions that favor the formation of the resonance-stabilized carbanion intermediate. libretexts.orgyoutube.com However, the reactivity is generally less pronounced than in systems with powerfully deactivating groups like nitro groups. libretexts.org

The parent compound, this compound, does not possess a chlorine atom at the C2 position of the thiazole ring. The chemistry and derivatization of this scaffold almost invariably begin from its 2-amino derivative, 2-amino-4,6-dichlorobenzothiazole (B98057). nih.govrsc.org This key intermediate is typically synthesized via the cyclization of a substituted aniline (B41778), such as 3,4-dichloroaniline, in the presence of a thiocyanate (B1210189) source and an oxidizing agent. google.com Therefore, the reactivity at the C2 position is not one of halogen substitution but rather centers on the chemical transformations of the exocyclic amino group, which is a powerful nucleophile and a handle for extensive further functionalization. rsc.org

Reactions Involving the Thiazole Ring Heteroatoms (N and S)

While the ring heteroatoms define the fundamental structure and electronic properties of the benzothiazole (B30560) core, the most synthetically valuable reactions for derivatization occur at the exocyclic 2-amino group of 2-amino-4,6-dichlorobenzothiazole. This amino group is the primary site for building molecular complexity through condensation, acylation, and alkylation reactions. nih.govrsc.org

The exocyclic amino group at the C2 position of 2-amino-4,6-dichlorobenzothiazole readily participates in condensation reactions with various carbonyl compounds, including aldehydes and ketones. mdpi.com In this reaction, the nucleophilic nitrogen of the amino group attacks the electrophilic carbonyl carbon. niscpr.res.in This is typically followed by the elimination of a water molecule to form a new carbon-nitrogen double bond. niscpr.res.inniscair.res.in The reaction is often catalyzed by acid. niscpr.res.in This process serves as a foundational method for synthesizing a broad array of more complex derivatives built upon the this compound framework.

A direct and significant outcome of the condensation reaction between 2-amino-4,6-dichlorobenzothiazole and aldehydes or ketones is the formation of Schiff bases, also known as imines or azomethines. niscair.res.incibtech.org These compounds are characterized by a -C=N- functional group where the nitrogen is connected to the C2 position of the benzothiazole ring. niscair.res.in The reaction involves the 2-amino group acting as a nucleophile to attack the carbonyl compound, leading to a stable imine product after dehydration. niscpr.res.in This reaction is highly versatile, allowing for the introduction of diverse aryl and alkyl substituents onto the benzothiazole core, depending on the carbonyl reagent used. alayen.edu.iqmedwinpublisher.org

Below is a table summarizing the formation of various Schiff bases from 2-amino-4,6-dichlorobenzothiazole and different carbonyl compounds.

| 2-Aminobenzothiazole (B30445) Derivative | Carbonyl Compound | Resulting Schiff Base Structure |

| 2-amino-4,6-dichlorobenzothiazole | Aromatic Aldehydes (general) | N-(arylmethylene)-4,6-dichlorobenzothiazol-2-amine |

| 2-amino-4,6-difluorobenzothiazole | 4-chlorobenzaldehyde | N-(4-chlorobenzylidene)-4,6-difluorobenzothiazol-2-amine medwinpublisher.org |

| 2-amino-4,6-difluorobenzothiazole | 4-nitrobenzaldehyde | 4,6-difluoro-N-(4-nitrobenzylidene)benzothiazol-2-amine medwinpublisher.org |

| 2-amino-4,6-difluorobenzothiazole | 1H-indole-3-carbaldehyde | N-((1H-indol-3-yl)methylene)-4,6-difluorobenzothiazol-2-amine medwinpublisher.org |

| 2-amino-4,6-dichlorobenzothiazole | α,β-Unsaturated Ketones | 4-(1-(4,6-dichlorobenzothiazol-2-ylamino)-3-aryl)phenol alayen.edu.iq |

Note: Data for the closely related 4,6-difluoro analogue is included to illustrate the typical reactivity.

The nucleophilic character of the 2-amino group on the this compound scaffold also permits acylation and alkylation reactions. nih.gov

Acylation involves the reaction of 2-amino-4,6-dichlorobenzothiazole with acylating agents such as acyl chlorides or acid anhydrides. This reaction typically occurs at the exocyclic amino group, leading to the formation of N-(4,6-dichlorobenzothiazol-2-yl)amides. This functionalization is a key step in the synthesis of various derivatives. For instance, acylation with chloroacetyl chloride is a common strategy to introduce a reactive handle for further cyclization or substitution reactions. nih.gov

Alkylation of the 2-amino group is also possible using reactive alkyl halides. Research has shown that 2-aminobenzothiazoles can be mono-alkylated at the primary amino group. nih.gov However, the electronic properties of the benzothiazole ring can influence the outcome. For substrates containing electron-withdrawing substituents, such as the 6-Cl in this compound, the formation of dialkylated products may be disfavored. nih.gov

Redox Chemistry and Reduction Pathways

The benzothiazole scaffold is a versatile core in organic synthesis, amenable to various redox transformations that enable the introduction of diverse functional groups. A key transformation is the reduction of substituted benzothiazoles to form biologically significant amino derivatives.

The synthesis of amino-substituted benzothiazoles, including derivatives of this compound, is a critical pathway for creating compounds with enhanced chemical reactivity and pharmacological potential. While direct reduction of the chloro-substituents is not the primary route, the formation of an amino group is typically achieved through the reduction of a nitro group precursor.

A common and effective method for this transformation is the use of metal-based reducing agents in an acidic medium. masterorganicchemistry.com For instance, tin(II) chloride (SnCl₂) in the presence of an acid is a widely employed reagent for the chemoselective reduction of an aromatic nitro group to a primary amine without affecting other reducible functionalities on the benzothiazole ring. scispace.com Other methodologies include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as the use of iron metal in acidic conditions. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com

For the specific case of chlorinated benzothiazoles, a one-pot synthesis method has been developed for 2-amino-5,6-dichlorobenzothiazole (B1582228), which starts from 3,4-dichloroaniline, ammonium (B1175870) thiocyanate, and N-bromosuccinimide in an acidic ionic liquid. google.com This approach bypasses the need for a separate nitration and reduction sequence, offering a more direct route to the amino derivative.

Table 1: Common Reagents for Nitro Group Reduction to Amines

| Reagent System | Typical Conditions | Selectivity |

| Tin(II) Chloride (SnCl₂) | Acidic (e.g., HCl) | High for aromatic nitro groups |

| Iron (Fe) | Acidic (e.g., Acetic Acid) | Mild, good for preserving other groups |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Highly effective but can reduce other functional groups |

| Sodium Hydrosulfite | Aqueous solution | Mild reducing agent |

| Zinc (Zn) | Acidic (e.g., Acetic Acid) or neutral (e.g., NH₄Cl) | Mild, useful in the presence of other reducible groups scispace.com |

This redox transformation is fundamental, as the resulting amino group serves as a versatile synthetic handle for further derivatization, including the formation of Schiff bases, amides, and sulfonamides, thereby expanding the chemical diversity of the this compound framework.

Coordination Chemistry and Ligand Formation

The benzothiazole nucleus, particularly when functionalized with donor groups like a 2-amino substituent, is an excellent scaffold for designing ligands for coordination chemistry. The nitrogen atom of the thiazole ring and the exocyclic amino group can act as Lewis bases, donating electron pairs to a central metal ion to form stable coordination complexes. mdpi.com

Derivatives of dichlorobenzothiazole readily form complexes with a variety of first-row transition metals. Schiff bases derived from substituted 2-aminobenzothiazoles have been used to synthesize complexes with metals such as Cobalt(II), Nickel(II), Copper(II), Chromium(III), and Iron(III). mdpi.com The synthesis typically involves reacting the benzothiazole-based ligand with a corresponding metal salt, often a metal chloride, in an appropriate solvent like ethanol. pnrjournal.com

These complexation reactions yield solid, stable products. researchgate.net Spectroscopic and analytical data confirm the coordination of the benzothiazole ligand to the metal center. mdpi.com For example, research on a ligand derived from 6-chloro-1,3-benzothiazole has led to the synthesis and characterization of its complexes with various transition metals. orientjchem.org The resulting metal complexes often exhibit distinct colors and magnetic properties, which are dependent on the specific metal ion and the coordination geometry. pnrjournal.com

Table 2: Examples of Transition Metal Complexes with Benzothiazole-based Ligands

| Metal Ion | Ligand Type | Proposed Geometry | Reference |

| Co(II) | Schiff Base | Octahedral | mdpi.com |

| Ni(II) | Schiff Base | Octahedral | mdpi.comresearchgate.net |

| Cu(II) | Schiff Base | Octahedral / Tetragonal | pnrjournal.comresearchgate.net |

| Cr(III) | Schiff Base | Octahedral | mdpi.com |

| Fe(III) | Schiff Base | Octahedral | mdpi.com |

The structural diversity of metal complexes derived from this compound analogues is significant, arising from the versatile coordination behavior of the ligand and the electronic properties of the metal center.

Coordination Modes: The most common coordination mode for 2-aminobenzothiazole derivatives involves bidentate chelation. The ligand binds to the metal center through two donor atoms:

The endocyclic nitrogen atom of the benzothiazole ring.

The nitrogen atom of a substituent at the 2-position, such as an azomethine group (-HC=N-) in a Schiff base ligand. mdpi.com

Infrared (IR) spectroscopy is a key tool for confirming this coordination mode. A characteristic shift in the stretching frequency of the C=N bond to a lower wavenumber upon complexation indicates the involvement of the imine nitrogen in bonding to the metal ion. pnrjournal.com Furthermore, the appearance of new bands in the far-IR region can be assigned to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, providing direct evidence of coordination. pnrjournal.comorientjchem.org

Structural Diversity: Based on magnetic susceptibility measurements and electronic spectral data, a range of geometries for these complexes has been proposed. The most prevalent geometry is octahedral , particularly for Co(II), Ni(II), Cr(III), and Fe(III) complexes. mdpi.comresearchgate.net In these structures, the central metal ion is typically coordinated to two bidentate ligands and two other ligands, such as chloride ions, to complete the coordination sphere. mdpi.com

Other geometries are also observed. For instance, Cu(II) complexes can adopt a distorted octahedral or a tetragonal geometry. researchgate.net The specific geometry is influenced by factors such as the steric bulk of the ligand and the electronic configuration of the metal ion. This structural variability is a hallmark of transition metal coordination chemistry and is directly applicable to complexes formed from this compound derivatives.

Spectroscopic Analysis and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the atomic connectivity and environment can be constructed.

In the ¹H NMR spectrum of 2-amino-4,6-dichlorobenzothiazole (B98057), the protons on the benzene (B151609) ring exhibit distinct signals due to their unique electronic environments, which are influenced by the adjacent chlorine and thiazole (B1198619) moieties. The spectrum, typically recorded in a solvent like DMSO-d₆, would be expected to show signals in the aromatic region (approximately 7.0-8.5 ppm).

For the 4,6-dichlorobenzothiazole ring system, three aromatic protons would be expected. The proton at position 7 (H-7) is anticipated to appear as a doublet, coupled to the proton at position 5 (H-5). Similarly, the proton at position 5 would also likely appear as a doublet, due to its coupling with H-7. The proton at position 2 (H-2), if present, would be a singlet as it has no adjacent protons. In the case of 2-amino-4,6-dichlorobenzothiazole, the protons of the amino group would also be present, typically as a broad singlet. One study of 2-amino-4,6-dichlorobenzothiazole reported a sharp signal at δ 2.66 ppm attributed to a proton of the phenyl group and a signal in the range of 7 to 5 ppm for the vinyl protons (HC=CH) oregonstate.edu.

Table 1: Predicted ¹H NMR Spectral Data for the Aromatic Protons of a this compound Derivative

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.0-8.5 | Singlet (s) | N/A |

| H-5 | ~7.4-7.8 | Doublet (d) | ~2-3 |

Note: The predicted values are based on general principles and data from related benzothiazole (B30560) structures. The actual values may vary.

The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule, including those without attached protons. For the this compound core, nine distinct carbon signals are expected. The chemical shifts of these carbons are influenced by the electronegativity of the neighboring atoms (N, S, Cl) and the aromatic system.

In a study of 2-amino-4,6-dichlorobenzothiazole, the ¹³C NMR spectrum showed a characteristic signal at a frequency of δ = 187 ppm, which was attributed to the C2 carbon in the benzothiazole ring oregonstate.edu. The carbons bearing the chlorine atoms (C-4 and C-6) would be expected to have their chemical shifts influenced by the deshielding effect of the halogens. The remaining carbons of the benzene ring and the thiazole ring will appear at chemical shifts typical for aromatic and heteroaromatic systems.

Table 2: Predicted ¹³C NMR Chemical Shifts for the this compound Core

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150-165 |

| C-4 | ~125-135 |

| C-5 | ~120-130 |

| C-6 | ~125-135 |

| C-7 | ~115-125 |

| C-3a | ~130-140 |

Note: These are estimated chemical shift ranges based on known substituent effects on benzothiazole rings.

While specific 2D NMR data for this compound is not documented in the available literature, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous structural assignment.

A COSY experiment would reveal the coupling relationships between protons, confirming the connectivity of the aromatic protons on the benzene ring. For instance, a cross-peak between the signals for H-5 and H-7 would definitively establish their spatial proximity.

An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a fingerprint of the functional groups present.

The IR spectrum of a this compound derivative would be characterized by several key absorption bands. The structure of synthesized compounds containing the this compound moiety has been confirmed in part by IR spectroscopy oregonstate.edu.

Key expected vibrational modes include:

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond of the thiazole ring is expected to show a strong absorption in the range of 1650-1550 cm⁻¹.

C=C stretching: The aromatic carbon-carbon double bond vibrations within the benzene ring usually result in multiple bands in the 1600-1450 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bonds will give rise to strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹.

C-S stretching: The carbon-sulfur bond vibration is generally weaker and appears in the 700-600 cm⁻¹ range.

For 2-amino-4,6-dichlorobenzothiazole, additional bands for the N-H stretching of the amino group would be observed around 3400-3200 cm⁻¹ oregonstate.edu.

Table 3: Characteristic IR Absorption Bands for the this compound Structure

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| C=N (thiazole) | Stretching | 1650-1550 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-Cl | Stretching | 800-600 |

No experimental Raman spectroscopy data for this compound has been found in the reviewed literature. However, Raman spectroscopy would be a complementary technique to IR spectroscopy. Due to the different selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. Notably, the symmetric vibrations of the aromatic ring and the C-S bond are often more prominent in Raman spectra. This technique could provide further confirmation of the molecular structure and bonding within the this compound molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and deducing the structure of compounds through the analysis of their fragmentation patterns. For this compound (C₇H₃Cl₂NS), the molecular ion peak (M⁺) is expected to appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key feature of compounds containing two chlorine atoms is the distinctive isotopic pattern of the molecular ion peak. Due to the natural abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), the spectrum will exhibit a characteristic cluster of peaks: the M⁺ peak (containing two ³⁵Cl atoms), an M+2 peak (one ³⁵Cl and one ³⁷Cl), and an M+4 peak (two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

Under electron ionization (EI), the this compound molecular ion undergoes fragmentation, providing valuable structural information. The fragmentation pathways are dictated by the stability of the resulting ions and neutral fragments. Common fragmentation patterns for halogenated aromatic heterocycles include the loss of halogen atoms and the cleavage of the heterocyclic ring.

Key fragmentation pathways for this compound are hypothesized to include:

Loss of a Chlorine Atom: A prominent fragment would likely arise from the loss of a chlorine radical, leading to the [M-Cl]⁺ ion.

Ring Cleavage: Fragmentation of the thiazole ring can occur, potentially leading to the expulsion of a cyano radical (·CN) or a thioformyl (B1219250) radical (·CHS).

Loss of Dichlorinated Benzene Ring Fragments: Cleavage could result in fragments corresponding to the dichlorinated benzene portion of the molecule or its subsequent breakdown products.

The analysis of these fragments allows for the confirmation of the compound's elemental composition and connectivity.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Predicted m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 203/205/207 | [C₇H₃Cl₂NS]⁺ | Molecular ion (M⁺) peak cluster showing the characteristic 9:6:1 isotopic pattern for two chlorine atoms. |

| 168/170 | [C₇H₃ClNS]⁺ | Loss of one chlorine atom ([M-Cl]⁺). The remaining chlorine atom still produces an isotopic peak. |

| 133 | [C₇H₃NS]⁺ | Loss of both chlorine atoms. |

| 108 | [C₆H₃Cl]⁺ | Fragment corresponding to a chlorophenyl cation, resulting from thiazole ring cleavage. |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy techniques, such as UV-Visible absorption and fluorescence spectroscopy, are critical for probing the electronic structure and photophysical behavior of molecules like this compound.

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by π → π* transitions associated with its conjugated aromatic system. The parent benzothiazole molecule exhibits strong absorption bands in the ultraviolet region.

The introduction of two chlorine atoms onto the benzene ring is expected to modify the absorption profile. Halogens, acting as auxochromes, can cause a bathochromic (red) shift of the absorption maxima due to their electron-donating resonance effect and electron-withdrawing inductive effect, which can perturb the energy levels of the molecular orbitals. The specific positions of the chlorine atoms at the 4- and 6-positions influence the extent of this shift. The resulting spectrum provides a fingerprint of the molecule's electronic structure, which can be used for both qualitative identification and quantitative analysis.

Table 2: Representative UV-Visible Absorption Data for Benzothiazole Systems

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|---|---|

| Benzothiazole (Parent) | Ethanol | ~252, ~287, ~296 | High | π → π |

| This compound (Predicted) | Methanol/Ethanol | 255-310 | High | π → π |

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has been excited by absorbing light. Many benzothiazole derivatives are known to be fluorescent, often emitting light in the blue or green regions of the visible spectrum. nist.gov This fluorescence arises from the radiative decay of the molecule from its lowest singlet excited state (S₁) back to the ground state (S₀).

For this compound, the presence of chlorine atoms can influence its emissive properties. While the benzothiazole core is a fluorophore, the "heavy-atom effect" of chlorine can potentially decrease fluorescence quantum yield by promoting intersystem crossing to the triplet state. Nonetheless, fluorescence is still expected. The emission spectrum is typically a mirror image of the longest-wavelength absorption band and is Stokes-shifted to a longer wavelength than the excitation wavelength. Studying the fluorescence characteristics is crucial for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes. researchgate.netniscpr.res.inresearchgate.net

Table 3: Predicted Fluorescence Properties for this compound

| Property | Predicted Value/Range | Notes |

|---|---|---|

| Excitation Wavelength (λex) | ~290 - 310 nm | Corresponds to the longest wavelength absorption band. |

| Emission Wavelength (λem) | ~350 - 420 nm | Expected in the violet-blue region of the spectrum, showing a Stokes shift. |

| Quantum Yield (ΦF) | Low to Moderate | Potentially reduced due to the heavy-atom effect of chlorine. |

Exciton (B1674681) splitting theory becomes relevant when considering the behavior of molecules in an aggregated state, such as in a crystal or a thin film, where multiple chromophores are in close proximity. This theory describes how the electronic excited states of individual molecules couple, leading to the formation of delocalized "exciton" states that belong to the aggregate as a whole.

In the solid state of this compound, intermolecular interactions (discussed in Section 4.5) could lead to the formation of molecular aggregates. Depending on the relative orientation of the transition dipole moments of adjacent molecules, two primary types of exciton coupling can occur:

H-aggregation (face-to-face stacking): This typically results in a blue-shift (hypsochromic shift) of the absorption band compared to the monomer in solution, and the transition to the lower exciton state is often forbidden, leading to reduced fluorescence.

J-aggregation (head-to-tail arrangement): This leads to a red-shift (bathochromic shift) of the absorption band, which is often narrow and intense (a "J-band"), and fluorescence from the lowest exciton state is allowed, often resulting in strong emission.

Therefore, by comparing the absorption spectrum of solid-state this compound with its solution spectrum, one can infer the nature of the intermolecular electronic coupling, providing valuable information about molecular packing and its effect on the material's photophysical properties.

Crystallographic Studies for Solid-State Molecular Architecture

For this compound, the solid-state packing is expected to be governed by a combination of weak intermolecular forces:

π-π Stacking Interactions: The planar, electron-rich benzothiazole ring system is highly conducive to π-π stacking. Molecules are likely to arrange in slipped-stack or herringbone motifs to optimize these interactions, which are crucial for stabilizing the crystal lattice. ajol.info

C-H···π and C-H···Cl/N/S Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H groups and the π-system or heteroatoms of neighboring molecules further contribute to the cohesion of the crystal structure.

Understanding these interactions is fundamental to crystal engineering and predicting the material's bulk properties, such as its melting point, solubility, and electronic conductivity. Analysis of the crystal structures of similar halogen-substituted benzothiazoles reveals that such weak, dispersive interactions are instrumental in the molecular arrangement. ncl.res.in

Computational and Theoretical Investigations of 4,6 Dichlorobenzothiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 4,6-Dichlorobenzothiazole to predict a range of properties from the ground state.

DFT calculations are instrumental in elucidating the electronic properties of benzothiazole (B30560) derivatives. researchgate.net By optimizing the ground-state geometry, researchers can analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). proteobiojournal.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, stability, and polarizability. researchgate.net A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. nih.govmdpi.com These descriptors, derived from Conceptual DFT, provide a framework for understanding how the molecule will interact with other chemical species. aappsbulletin.orgmdpi.com For instance, the molecular electrostatic potential (MEP) map visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to predicting sites for chemical reactions. proteobiojournal.com

| Reactivity Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates the electron-donating ability of a molecule. |

| LUMO Energy | Indicates the electron-accepting ability of a molecule. |

| Energy Gap (ΔE) | Correlates with chemical stability; a larger gap suggests higher stability. researchgate.net |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of a molecule. nih.gov |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For a largely planar and rigid molecule like the this compound core, the conformational landscape is relatively simple compared to flexible, open-chain molecules. However, this analysis becomes crucial when the benzothiazole moiety is part of a larger molecule with rotatable bonds.

Theoretical calculations can determine the potential energy surface associated with bond rotations, identifying the most stable (lowest energy) conformations. libretexts.org Steric interactions, such as those between substituents on the ring, are the primary determinants of conformational stability. utdallas.edu By finding the global minimum on the potential energy surface, the most probable and stable three-dimensional structure of a this compound-containing compound can be predicted, which is essential for understanding its interactions with other molecules. libretexts.org

DFT calculations are highly effective in simulating and helping to interpret experimental spectra. Theoretical simulations provide a basis for assigning spectral peaks and understanding the underlying molecular phenomena.

IR Spectroscopy: DFT can calculate the vibrational frequencies of the molecule. nih.gov These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms, which can be directly compared with the peaks in an experimental FT-IR spectrum to confirm the molecular structure. scielo.org.za

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a common approach for calculating the ¹H and ¹³C NMR chemical shifts. scielo.org.zaresearchgate.net These predicted shifts are valuable for assigning signals in experimental NMR spectra, aiding in the structural elucidation of novel this compound derivatives.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra by calculating the energies of electronic transitions between molecular orbitals. researchgate.netekb.eg This allows for the prediction of the absorption maxima (λ_max) and helps assign the observed bands in a UV-Vis spectrum to specific electronic transitions, such as π→π* or n→π*. researchgate.netnih.gov

| Spectroscopic Technique | Simulated Property | Computational Method | Purpose |

|---|---|---|---|

| Infrared (IR) | Vibrational Frequencies | DFT (e.g., B3LYP) | Assigning functional group vibrations. scielo.org.za |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C) | DFT/GIAO | Aiding in the assignment of experimental peaks. researchgate.net |

| Ultraviolet-Visible (UV-Vis) | Electronic Transitions (λ_max) | TD-DFT | Interpreting absorption bands and charge transfer. ekb.eg |

Molecular Modeling and Simulation

Beyond the electronic ground state, molecular modeling and simulation techniques explore the dynamic behavior of this compound and its interactions with its environment over time.

Molecular modeling can be used to investigate the non-covalent interactions that govern how this compound molecules interact with each other and with other molecules. The aromatic benzothiazole core is capable of engaging in π-π stacking interactions. Furthermore, the presence of chlorine atoms introduces the possibility of halogen bonding—an attractive interaction between a halogen atom and a nucleophilic site.

These simulations can predict how individual molecules might spontaneously organize into larger, ordered structures, a process known as self-assembly. Understanding these interactions is key to predicting the crystal packing in the solid state and the behavior of the compound in solution.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a target), which is often a protein or other macromolecule. nih.gov This method is widely used in drug discovery and materials science to understand and predict molecular recognition. researchgate.net For benzothiazole derivatives, docking studies can elucidate how they might interact with the active site of an enzyme or a receptor. nih.govbiointerfaceresearch.com

The process involves placing the ligand (e.g., a derivative of this compound) into the binding site of the target in various conformations and orientations. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy score in kcal/mol. nih.gov The results provide insights into the binding mode, identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts, and can guide the design of new compounds with improved affinity and specificity for a particular target. ajol.info

| Step in Docking Study | Description | Outcome |

|---|---|---|

| Target Preparation | The 3D structure of the target (e.g., protein) is obtained and prepared by removing water molecules and adding hydrogens. | A prepared receptor ready for docking. |

| Ligand Preparation | The 3D structure of the ligand (this compound derivative) is generated and its energy is minimized. | A low-energy 3D conformer of the ligand. |

| Simulation | The ligand is placed into the defined binding site of the target, and various poses are sampled. | A set of possible binding poses. |

| Scoring and Analysis | Each pose is evaluated using a scoring function to estimate binding affinity. The best poses are analyzed for interactions. ajol.info | Prediction of binding energy and identification of key intermolecular interactions (e.g., hydrogen bonds, π-stacking). |

Quantum Chemical Studies for Fundamental Chemical Principles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the fundamental electronic structure and reactivity of molecules like this compound. sciencepub.net These computational methods allow for the detailed investigation of molecular properties that are difficult to probe experimentally. mdpi.com By optimizing the molecular geometry and calculating various electronic parameters, researchers can gain insight into the molecule's stability, reactivity, and potential interaction mechanisms. mdpi.comscirp.org

A central focus of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For the benzothiazole scaffold, the introduction of substituents significantly modulates these electronic properties. nih.gov While specific computational data for this compound is not extensively published, the principles derived from studies on related derivatives are directly applicable. The two chlorine atoms on the this compound ring are electron-withdrawing groups. It is established that such substitutions generally lower the energy levels of both the HOMO and LUMO. nih.gov The magnitude of this effect and the resulting impact on the energy gap are key subjects of quantum chemical investigation.

Other calculated parameters that provide insight include the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack, and global reactivity descriptors such as chemical hardness (η) and the electrophilicity index (ω). mdpi.comscirp.org

| Quantum Chemical Parameter | Description | Relevance to this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | The electron-withdrawing chlorine atoms are expected to lower the EHOMO, making the molecule a weaker electron donor compared to unsubstituted benzothiazole. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | The chlorine atoms are expected to lower the ELUMO, making the molecule a better electron acceptor. nih.gov |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates kinetic stability and chemical reactivity. | A lower ΔE value correlates with higher reactivity. mdpi.com The net effect of the dichloro-substitution on the gap would determine its overall reactivity profile. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface, identifying positive and negative regions. | MEP analysis would reveal electron-deficient regions on the benzene (B151609) ring due to the chlorine atoms, indicating potential sites for nucleophilic attack. scirp.orgscirp.org |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. | A higher hardness value, often associated with a larger HOMO-LUMO gap, implies greater stability. |

| Electrophilicity Index (ω) | Measures the energy stabilization when the system acquires additional electronic charge from the environment. | This index helps to quantify the molecule's ability to act as an electrophile. |

Structure-Activity Relationship (SAR) Studies on Chemical Scaffolds

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal and materials chemistry, aiming to correlate a molecule's specific structural features with its observed activities or properties. drugdesign.org For the benzothiazole scaffold, SAR studies have revealed that the type and position of substituents on the ring system are critical determinants of its chemical and biological behavior. benthamscience.comsemanticscholar.org The 4,6-dichloro substitution pattern represents a distinct structural modification whose effects can be rationalized through established SAR principles.

Influence of Substituent Effects on Reactivity Profiles

The reactivity of the benzothiazole core is profoundly influenced by the electronic properties of its substituents. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The two chlorine atoms in this compound are classified as EWGs. Their influence stems primarily from a strong inductive effect (-I), which withdraws electron density from the aromatic ring system.

This electron withdrawal has several consequences for the molecule's reactivity profile:

Activation towards Nucleophilic Attack: By reducing the electron density of the benzene portion of the scaffold, the chlorine atoms make the ring more susceptible to nucleophilic aromatic substitution reactions, should appropriate reaction conditions be met.

Deactivation towards Electrophilic Attack: Conversely, the electron-deficient nature of the ring makes it less reactive towards electrophilic substitution compared to unsubstituted benzothiazole.

Influence on Reaction Yields: In some synthetic pathways, the presence of EWGs on the benzothiazole precursor can lead to higher yields compared to reactions involving EDGs. mdpi.com

The specific placement of the chlorine atoms at positions 4 and 6 is also significant. These positions influence the electron density across the entire fused ring system, including the thiazole (B1198619) moiety, which can affect the reactivity of the characteristic C2 carbon of the thiazole ring. benthamscience.com

| Substituent Type | Example Groups | General Effect on Benzothiazole Ring | Predicted Impact on Reactivity |

| Electron-Donating (EDG) | -CH₃, -OCH₃, -NH₂ | Increases electron density on the ring. | Activates the ring towards electrophilic substitution; deactivates towards nucleophilic attack. |

| Electron-Withdrawing (EWG) | -Cl , -NO₂, -CF₃, -CN | Decreases electron density on the ring. nih.gov | Deactivates the ring towards electrophilic substitution; activates towards nucleophilic attack. mdpi.com |

Correlation of Structural Modifications with Observed Chemical Phenomena

SAR studies correlate structural changes, such as the addition of the 4,6-dichloro substituents, with measurable phenomena like biological activity or physical properties. rjptonline.org Literature on benzothiazole derivatives demonstrates that substitutions on the benzene ring, particularly at the C6 position, are pivotal for modulating biological activity. benthamscience.comnih.gov

For instance, studies on other benzothiazole series have shown that incorporating EWGs like nitro or cyano groups at the C6 position can enhance antiproliferative activity against cancer cell lines. nih.gov While chlorine has different properties than a nitro group, its strong electron-withdrawing character is a key feature used in SAR models. Quantitative Structure-Activity Relationship (QSAR) models often use physicochemical descriptors, where parameters related to the halogen's polarizability and electronegativity would be used to predict the compound's activity. acs.org

Advanced Applications in Materials Science and Chemical Synthesis

Organic Electronics and Optoelectronic Materials

Organic electronic materials, built from carbon-based small molecules and polymers, are driving innovations in electronic devices due to their light weight, flexibility, and the potential for low-cost manufacturing. sigmaaldrich.com The performance of these materials is intrinsically linked to their molecular structure, which governs crucial electronic properties such as charge carrier mobility and energy levels. ucl.ac.uk

Development of Organic Semiconductors and Conductors

Thiazole-containing compounds are recognized as important components in the design of organic semiconductors. nih.gov The thiazole (B1198619) ring is an electron-accepting heterocycle, a property that is beneficial for creating materials that can transport electrons (n-type semiconductors). nih.gov Benzothiazole (B30560) derivatives, in particular, have garnered significant interest for their potential in a range of electronic devices, including organic field-effect transistors (OFETs), solar cells, and organic light-emitting diodes (OLEDs). nih.gov

The versatility of the benzothiazole scaffold allows for the tuning of its electronic properties through chemical modification. nih.gov The introduction of electron-withdrawing groups, such as the chlorine atoms in 4,6-Dichlorobenzothiazole, can lower the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modification is a key strategy in designing n-type and ambipolar organic semiconductors. Research into various substituted benzothiazole derivatives has demonstrated that the nature and position of substituents significantly impact charge transport and optoelectronic characteristics. nih.gov The dichlorinated structure of this compound makes it a promising building block for creating more complex conjugated molecules with tailored semiconductor properties.

| Property | Influence of Substituents on Benzothiazole Core | Relevance to this compound |

| Frontier Molecular Orbitals (HOMO/LUMO) | Electron-withdrawing groups generally lower both HOMO and LUMO energy levels. nih.gov | The two chlorine atoms are expected to lower the energy levels, a desirable trait for n-type semiconductor materials. |

| Charge Carrier Mobility | The ability of a material to transport charge is affected by molecular packing and electronic coupling, which are influenced by substituents. | The rigid structure and potential for specific intermolecular interactions could facilitate efficient charge transport pathways. |

| Band Gap | The energy difference between HOMO and LUMO can be tuned by altering the electronic nature of substituents. nih.gov | The electron-withdrawing chlorine atoms can modify the band gap, affecting the material's absorption and emission properties. |

This interactive table summarizes the influence of substituents on the electronic properties of benzothiazole-based organic semiconductors.

Applications in Organic Photovoltaics

Organic photovoltaics (OPVs), or organic solar cells, convert sunlight into electricity using a photoactive layer composed of organic semiconductor materials. sigmaaldrich.com A common device architecture is the bulk heterojunction (BHJ), which features a blend of an electron-donating material and an electron-accepting material. researchgate.net The efficiency of these devices depends heavily on the properties of the donor and acceptor materials, including their light absorption characteristics and relative energy levels. nih.gov

The development of novel donor-acceptor molecules is a primary focus of OPV research. nih.gov Thiazole-based compounds, including derivatives of benzothiazole, are frequently employed as building blocks for these materials, often serving as the electron-accepting component. nih.gov The inherent electron-deficient nature of the this compound core makes it a suitable candidate for incorporation into acceptor materials or as a component of donor-acceptor copolymers designed for OPV applications. By pairing it with a suitable electron-donating moiety, it is possible to create materials with a broad absorption spectrum and appropriate energy level alignment for efficient charge separation and collection at the electrodes.

Catalysis and Ligand Design

Transition metal catalysis is a fundamental tool in modern chemical synthesis, enabling the efficient and selective formation of chemical bonds. core.ac.uk The performance of a metal catalyst is highly dependent on the ligands that coordinate to the metal center, which modulate its reactivity, stability, and selectivity. rutgers.edu

This compound as a Ligand Scaffold for Transition Metal Catalysis

Heterocyclic compounds are widely used as ligands in transition metal catalysis because they contain heteroatoms (like nitrogen and sulfur) that can donate electrons to form stable complexes with metal ions. core.ac.uk The this compound structure possesses both a nitrogen atom within the thiazole ring and a sulfur atom, both of which are potential coordination sites for transition metals.

This dual-coordination potential allows this compound to serve as a scaffold for designing novel ligands. The rigid benzothiazole framework can provide steric bulk around the metal center, which is often crucial for achieving high catalytic activity and selectivity. rutgers.edu Furthermore, the electronic properties of the ligand can be systematically tuned. The two chlorine atoms on the benzene (B151609) ring act as electron-withdrawing groups, which can influence the electron density at the metal center. This electronic modulation can affect the catalyst's reactivity in key steps of a catalytic cycle, such as oxidative addition and reductive elimination.

Investigation of Catalytic Mechanisms and Efficiencies

The efficiency and mechanism of a transition metal-catalyzed reaction are directly linked to the steric and electronic properties of the supporting ligands. By modifying the ligand structure, chemists can fine-tune the catalyst's performance for a specific transformation.

While specific catalytic systems employing this compound as a ligand are not yet widely reported, its potential can be inferred from general principles of catalyst design. For instance, in cross-coupling reactions, the electron-donating or electron-withdrawing nature of a ligand can impact the rate of key steps in the catalytic cycle. A more electron-deficient ligand, such as one derived from this compound, could potentially stabilize a metal center in a low oxidation state or promote reductive elimination. The steric profile of the ligand is also critical; it can influence substrate binding and control the regioselectivity or stereoselectivity of a reaction. Further research into the synthesis of transition metal complexes with this compound-based ligands would be necessary to fully investigate their catalytic mechanisms and determine their efficiency in various chemical transformations.

Agrochemical Intermediate Research and Development

The benzothiazole scaffold is a privileged structure in agrochemical research, appearing in a variety of compounds with fungicidal, herbicidal, and insecticidal properties. mdpi.com Chemical intermediates are the foundational raw materials used in the synthesis of these final active ingredients. gugupharm.com The quality and structure of these intermediates are critical, as they directly determine the efficacy and safety of the end product.

Moreover, the benzothiazole core itself can be further functionalized. For example, the hydrogen atom at the 2-position of the thiazole ring can be substituted to introduce other functional groups, allowing for the synthesis of a diverse library of potential agrochemical candidates. Research has shown that various substitutions on the benzothiazole ring system can lead to compounds with significant pesticidal and fungicidal activities. mdpi.comnih.gov For instance, the related compound 2-chlorobenzothiazole (B146242) is a known intermediate in the synthesis of the herbicide Mefenacet. innospk.com This highlights the industrial importance of chlorinated benzothiazoles as building blocks in the agrochemical industry. The specific dichlorination pattern of this compound provides a unique starting point for creating novel active ingredients with potentially improved performance profiles.

| Benzothiazole Derivative Type | Target Pest/Disease | Reported Activity | Reference |

| 2-amino-6-substituted-benzothiazoles | Fungi (e.g., Helminthosporium maydis) | Fungicidal | mdpi.com |

| β-naphthol derivatives with 6-substituted-benzothiazole | Oriental armyworm, Diamondback moth, Spider mite | Insecticidal, Acaricidal | nih.gov |

| 2-Chlorobenzothiazole (Intermediate) | Grass weeds in rice paddies | Used to synthesize the herbicide Mefenacet | innospk.com |

This interactive table presents examples of substituted benzothiazole derivatives and their applications in agrochemical research.

Precursor Role in Environmentally Relevant Chemical Synthesis

The this compound framework is a key building block in the synthesis of molecules with significant biological activity, positioning it as a precursor to compounds of environmental and agricultural relevance. The benzothiazole nucleus is a common feature in a wide range of biologically active compounds, including those with pesticidal and antimicrobial properties. Research into derivatives of dichlorobenzothiazoles has highlighted their potential as foundational structures for new agrochemicals and pharmaceuticals.

Derivatives of 5,6-dichlorobenzothiazole have been synthesized and shown to exhibit notable antibacterial and anti-inflammatory properties. ijpsonline.com For instance, by reacting 2-amino-5,6-dichlorobenzothiazole (B1582228) with chloroacetyl chloride and then hydrazine (B178648) hydrate, a key intermediate, 2-hydrazinoamidomethyl-5,6-dichlorobenzothiazole, can be formed. This intermediate serves as a versatile platform for creating a variety of derivatives. Subsequent reactions with different aromatic aldehydes lead to the formation of hydrazones, while treatment with reagents like Vilsmeier-Haack reagent can yield pyrazole-substituted dichlorobenzothiazoles. ijpsonline.com

These synthesized compounds have been evaluated for their biological effects. Certain pyrazole (B372694) derivatives of 5,6-dichlorobenzothiazole have demonstrated good anti-inflammatory and antibacterial activity. ijpsonline.com Specifically, these compounds were found to be active against bacteria such as B. subtilis and the fungus Candida albicans. ijpsonline.com The development of such potent antifungal and antibacterial agents is crucial in agriculture for crop protection and in environmental science for managing microbial contamination. nih.govnih.gov The benzothiazole scaffold is recognized for its role in the discovery of new agrochemicals, including fungicides and herbicides. nih.gov

The synthesis of these biologically active molecules underscores the role of dichlorobenzothiazole as a starting material for chemicals that can interact with and influence biological systems, a critical aspect of environmentally relevant chemical synthesis.

Dyes, Pigments, and Colorant Technologies

The 2-amino derivative of this compound is a valuable diazo component in the synthesis of azo and disperse dyes. The benzothiazole ring acts as an effective auxochrome, enhancing the tinctorial strength and colorfastness of the resulting dyes, which are suitable for coloring synthetic fibers and for specialized printing applications.

Synthesis of Azo Dyes and Disperse Dyes

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis of azo dyes from this compound typically begins with the formation of a diazonium salt from 2-amino-4,6-dichlorobenzothiazole (B98057). This process, known as diazotization, involves treating the primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C).

This highly reactive diazonium salt then undergoes a coupling reaction with an electron-rich substrate, such as a phenol, naphthol, or an aromatic amine, to form the final azo dye. This electrophilic aromatic substitution reaction is the cornerstone of azo dye synthesis.

Disperse dyes are non-ionic colorants with low water solubility, designed for dyeing hydrophobic fibers like polyester. Benzothiazole-based azo compounds are particularly effective as disperse dyes. The general synthetic route involves:

Diazotization : 2-amino-4,6-dichlorobenzothiazole is converted into its corresponding diazonium salt.

Coupling : The diazonium salt is then coupled with various aromatic compounds, often N-substituted anilines, to produce a range of colors.

The specific substituents on both the benzothiazole ring and the coupling partner can be modified to fine-tune the color, lightfastness, and sublimation fastness of the dye, making them suitable for various textile applications.

Research into Thermal Transfer Printing Applications

Dyes derived from benzothiazoles have been investigated for their utility in dye diffusion thermal transfer printing. This printing method uses heat to transfer dye from a ribbon onto a substrate, such as paper or plastic. The process requires dyes with high thermal stability and good sublimation properties.

Azo dyes based on heterocyclic amines, including benzothiazole derivatives, have been formulated into thermal transfer sheets. These dyes are selected for their ability to produce bright, stable colors upon transfer. While specific research focusing exclusively on this compound derivatives in this application is not widely published, related compounds have been included in patents for such technologies, indicating the suitability of the general chemical structure for this purpose.

Research in Cellular Imaging and Fluorescent Probe Development

The benzothiazole core is a well-established fluorophore, and its derivatives are increasingly used in the development of fluorescent probes for cellular imaging. These probes are designed to detect specific ions, molecules, or environmental conditions within living cells by exhibiting a change in their fluorescence properties. The dichlorinated benzothiazole structure can be functionalized to create highly specific and sensitive probes for biomedical research.

Synthetic Pathways to Fluorescent Derivatives

The synthesis of fluorescent probes based on the this compound scaffold typically involves building upon the core structure by introducing specific functional groups that can interact with the target analyte. A common synthetic strategy involves the condensation of a 2-aminothiophenol (B119425) derivative with a substituted aldehyde or carboxylic acid.

A general pathway to create a benzothiazole-based fluorescent probe might proceed as follows:

Formation of the Benzothiazole Core : The synthesis often starts with a condensation reaction. For example, 3,5-dichlorosubstituted 2-aminothiophenol can be reacted with a functionalized aldehyde (e.g., a hydroxy- or salicylaldehyde (B1680747) derivative) to form the benzothiazole ring system. This reaction creates a foundational structure, often a 2-(hydroxyphenyl)benzothiazole derivative, which can exhibit excited-state intramolecular proton transfer (ESIPT), a process that often leads to strong fluorescence.

Introduction of a Recognition Moiety : To make the probe specific for a particular analyte (like a metal ion or a reactive oxygen species), a recognition group is attached to the core structure. This can be achieved through various organic reactions. For instance, an ether or ester linkage can be formed by reacting a hydroxyl group on the benzothiazole core with a molecule containing the recognition unit.

Functionalization for Specificity : The choice of the recognition moiety is critical. For detecting hydrogen peroxide (H₂O₂), an arylboronate ester group might be incorporated. researchgate.net For detecting specific metal ions like Cu²⁺ or Zn²⁺, chelating groups are introduced. mdpi.com

These synthetic pathways allow for the rational design of probes where the this compound core provides the fluorescent signal, and appended functional groups control the probe's selectivity and response mechanism, enabling the visualization of dynamic processes within living cells. researchgate.netmdpi.comnih.gov

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Methodologies for 4,6-Dichlorobenzothiazole

The synthesis of benzothiazole (B30560) derivatives is well-established, but future efforts will focus on developing methodologies that are more efficient, environmentally benign, and sustainable. Traditional methods often rely on harsh conditions or stoichiometric reagents. The next generation of synthetic approaches for this compound and its analogues will prioritize green chemistry principles.

Key research areas include:

Photocatalysis: The use of visible light in conjunction with photosensitizers like riboflavin (B1680620) presents an inexpensive and sustainable alternative to transition-metal catalysis for the cyclization of thiobenzanilides. nih.gov

Electrochemical Synthesis: Electro-organic synthesis offers a catalyst-free and green method for producing benzothiazoles. scilit.comdntb.gov.ua This technique uses electricity to drive the reaction, avoiding hazardous chemical oxidants and often proceeding at room temperature in aqueous media. dntb.gov.ua

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for the condensation reactions used to form the benzothiazole ring, as demonstrated with phenyl iodoniumbis(trifluoroacetate) (PIFA) as an oxidizing agent. nih.gov

Novel Catalytic Systems: Research into catalysts like Dess-Martin periodinane for the cyclization of sulfamide (B24259) substrates can lead to rapid and efficient procedures that operate at room temperature. nih.gov

These modern approaches aim to replace toxic reagents and hazardous reaction conditions, offering pathways that are not only more environmentally friendly but also potentially more efficient and cost-effective for the large-scale production of this compound derivatives. scilit.com

| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |

| Visible-Light Photocatalysis | Uses a photosensitizer (e.g., riboflavin) and a sacrificial oxidizing agent. nih.gov | Inexpensive, avoids transition-metal catalysts, wide functional group tolerance. nih.gov |

| Electrochemical Synthesis | Employs electricity instead of chemical reagents in an undivided cell. dntb.gov.ua | Environmentally friendly, catalyst-free, simple work-up, uses non-toxic solvents. dntb.gov.ua |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reactions. nih.gov | Reduced reaction times, improved yields, enhanced reaction rates. nih.gov |

| Advanced Catalytic Systems | Employs efficient catalysts like Dess-Martin periodinane. nih.gov | High yields, rapid reactions at room temperature, potential for solid-phase synthesis. nih.gov |

Exploration of Advanced Functional Materials Incorporating the this compound Moiety

The inherent electronic properties of the benzothiazole ring system, combined with the modulating effects of its dichloro-substituents, make this compound an attractive building block for advanced functional materials. The chlorine atoms can influence critical properties such as solubility, thermal stability, and reactivity, which are key parameters in materials science.

Future research will likely focus on incorporating the this compound moiety into:

Organic Electronics: The electron-withdrawing nature of the chlorine atoms and the benzothiazole core can be leveraged to design novel organic semiconductors, components for organic light-emitting diodes (OLEDs), and photovoltaic materials.

Fluorescent Probes and Dyes: Benzothiazole-based dyes are known for their attractive properties, including large two-photon absorption cross-sections and high emission quantum yields. acs.org The specific substitution pattern of this compound could be used to fine-tune these photophysical properties for applications in bio-imaging and sensing.

Specialty Polymers: Polymerization of functionalized this compound monomers could lead to new polymers with enhanced thermal stability, specific electronic characteristics, or tailored refractive indices for optical applications.

In-depth Mechanistic Studies of Key Chemical Reactions

A thorough understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. While many procedures exist for creating benzothiazoles, the precise pathways are not always fully elucidated.